molecular formula C7H10N2O B8665851 3-Morpholinoacrylonitrile CAS No. 5817-82-3

3-Morpholinoacrylonitrile

Cat. No.: B8665851
CAS No.: 5817-82-3
M. Wt: 138.17 g/mol
InChI Key: RFJPLJPQYMNNEC-UHFFFAOYSA-N
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Description

This compound is synthesized via reactions involving acrylonitrile precursors and morpholine, often under acid-catalyzed conditions . It serves as a versatile dienophile in cycloaddition reactions, particularly in the Povarov reaction, where it participates in the formation of heterocyclic frameworks such as dihydropyrimidines and benzoimidazo[1,2-a]pyrimidines . Its electron-withdrawing morpholine group enhances electrophilicity, making it a key reagent in constructing fluorophores and bioactive molecules .

Properties

CAS No.

5817-82-3

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-morpholin-4-ylprop-2-enenitrile

InChI

InChI=1S/C7H10N2O/c8-2-1-3-9-4-6-10-7-5-9/h1,3H,4-7H2

InChI Key

RFJPLJPQYMNNEC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C=CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 3-morpholinoacrylonitrile with structurally analogous acrylonitrile derivatives, focusing on substituent effects, reactivity, and applications.

Structural Features and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Substituent(s) Key Structural Feature
This compound Morpholine ring The morpholine group acts as an electron-withdrawing substituent, enhancing dienophilicity .
3-(Piperidin-1-yl)acrylonitrile Piperidine ring Piperidine, a saturated six-membered amine ring, offers moderate electron-withdrawing effects, leading to slower reaction kinetics compared to morpholine .
3-Amino-2-methyl-3-phenylacrylonitrile Amino, methyl, and phenyl groups The amino group is electron-donating, reducing electrophilicity; steric hindrance from methyl/phenyl groups limits reactivity .
(E)-2-(Morpholine-4-carbonyl)-3-[5-(3-nitrophenyl)furan-2-yl]acrylonitrile Morpholine carbonyl, nitroaryl The nitro group and aromatic furan enhance conjugation, broadening applications in materials science .

Physicochemical Properties

  • This compound: Polar morpholine substituent increases solubility in polar aprotic solvents (e.g., DMF, n-BuOH) .
  • 3-(3-Morpholinopropylamino)propanenitrile: Higher molar mass (197.28 g/mol) and density (1.015 g/cm³) due to extended alkyl chains; used in specialty polymer synthesis .

Critical Analysis of Divergences

  • Reactivity Differences: The electron-withdrawing nature of morpholine in this compound enables faster cycloaddition kinetics compared to piperidine or amino-substituted analogs .
  • Steric Effects: Bulky substituents (e.g., phenyl in 3-amino-3-phenylacrylonitrile) hinder reaction progress, whereas planar morpholine minimizes steric interference .

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